4-(4-Cyanoanilino)-4-oxobut-2-enoic acid
Description
Properties
IUPAC Name |
4-(4-cyanoanilino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c12-7-8-1-3-9(4-2-8)13-10(14)5-6-11(15)16/h1-6H,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHFOECPERWGCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352067 | |
| Record name | 4-(4-cyanoanilino)-4-oxobut-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31460-28-3 | |
| Record name | 4-(4-cyanoanilino)-4-oxobut-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key derivatives of 4-arylaminobut-2-enoic acids and their substituent-dependent properties:
Physicochemical Properties
- Acidity: The dissociation constant (pKa) of (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid is 2.81 ± 0.25, attributed to the electron-donating methyl group stabilizing the conjugate base . In contrast, electron-withdrawing groups (e.g., -NO₂, -CN) are expected to lower pKa values by destabilizing the carboxylate anion.
- Solubility: Methyl and methoxy derivatives exhibit poor water solubility but dissolve in organic solvent mixtures (e.g., isopropyl alcohol:acetone). The cyano analog likely follows this trend due to hydrophobic interactions .
- Thermal Stability : Nitro and bromo derivatives show higher melting points (~190°C) compared to methyl analogs, suggesting stronger intermolecular interactions (e.g., dipole-dipole, halogen bonding) .
Preparation Methods
Structural and Functional Attributes of 4-(4-Cyanoanilino)-4-oxobut-2-enoic Acid
Molecular Architecture
This compound (C₁₁H₈N₂O₃; MW 216.19 g/mol) features:
Synthetic Methodologies
Maleic Anhydride-Amine Condensation
The cornerstone synthesis involves nucleophilic acyl substitution between maleic anhydride and 4-cyanoaniline under inert conditions:
Reaction equation :
$$ \text{Maleic anhydride} + \text{4-Cyanoaniline} \rightarrow \text{this compound} $$
Protocol Optimization
- Solvent selection : Dichloromethane (DCM) achieves 92% yield due to enhanced amine solubility and anhydride stability. Aqueous systems yield <60% owing to hydrolysis side reactions.
- Stoichiometry : 1:1 molar ratio prevents diacylation; excess anhydride necessitates post-reaction quenching.
- Temperature : Reactions conducted at 20–25°C prevent exothermic imidization.
Table 1. Solvent Impact on Reaction Efficiency
| Solvent | Yield (%) | Purity (HPLC) | By-products |
|---|---|---|---|
| Dichloromethane | 92 | 98.5 | <1% Maleic acid |
| Tetrahydrofuran | 88 | 97.8 | 2% Unreacted amine |
| Water | 58 | 89.3 | 12% Hydrolysis |
Workup and Isolation
Mechanistic Analysis
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Table 2. Comparative Analytical Metrics
| Parameter | Value | Method |
|---|---|---|
| Melting point | 178–180°C | Differential scanning calorimetry |
| λmax (UV-Vis) | 294 nm | ε = 16,013 L/mol·cm |
| Elemental analysis | C 61.12%, H 3.73%, N 12.95% | CHN analyzer |
Industrial and Research Applications
Pharmaceutical Intermediates
Q & A
Q. What are the established synthetic routes for 4-(4-Cyanoanilino)-4-oxobut-2-enoic acid, and what yields are typically achieved?
The compound is synthesized via the reaction of 4-cyanoaniline with maleic anhydride under reflux conditions. The reaction proceeds through nucleophilic acyl substitution, forming the maleamic acid derivative. Typical yields range from 93–97% under optimized conditions, as confirmed by H NMR and IR spectroscopy .
Q. Which spectroscopic methods are used to confirm the structure and stereochemistry of 4-oxobut-2-enoic acid derivatives?
H NMR is critical for confirming the Z-configuration of the α,β-unsaturated carbonyl system. Key signals include a doublet at δ 6.24 (J = 12.2 Hz) for the vinylic proton and δ 13.31 ppm for the carboxylic acid proton. IR spectroscopy identifies functional groups (e.g., C=O at ~1700 cm, -NH- at ~3300 cm) .
Q. What are the solubility characteristics of this compound in organic solvents?
The compound is insoluble in water but dissolves in polar aprotic solvents. Solubility studies in isopropyl alcohol:acetone mixtures (4:3 v/v) show optimal dissolution for quantitative analysis .
Advanced Research Questions
Q. How do solvent ratios influence the accuracy of potentiometric titration for quantifying this compound?
A 4:3 isopropyl alcohol:acetone ratio minimizes measurement uncertainty, achieving a mass fraction of 94.23 ± 0.69%. Earlier 1:1 solvent ratios underestimated purity (91.0%) due to incomplete dissolution, highlighting the need for solvent optimization .
Q. What methodological strategies resolve discrepancies in the determination of reaction yields for 4-oxobut-2-enoic acid derivatives?
Discrepancies arise from solvent choice and titration endpoints. Metrological validation using non-aqueous potentiometric titration with standardized solvent systems (e.g., 4:3 isopropyl alcohol:acetone) aligns experimental yields (94.2%) with theoretical calculations (93–97%) .
Q. How is the detection limit determined for this compound in non-aqueous titration?
The detection limit (0.002 mol/dm) is established via serial dilution studies in optimized solvents. Potentiometric titration curves are analyzed for inflection points, with validation through repeatability tests (RSD < 1.5%) .
Q. What reaction-analytical centers in 4-oxobut-2-enoic acid derivatives are prioritized for quantitative analysis?
Key centers include the α,β-unsaturated carbonyl (C=C/C=O), carboxyl group (-COOH), and aromatic -CN. Acid-base titration exploits the compound’s dissociation constant (pKa ~2.81), while UV-Vis spectroscopy targets the conjugated C=C bond (λmax ~260 nm) .
Q. How are 4-oxobut-2-enoic acid derivatives functionalized for pharmacological activity studies?
Michael addition with nitrogen/sulfur nucleophiles generates heterocyclic derivatives (e.g., pyridazinones, thiadiazoles). Antimicrobial activity is assessed via agar diffusion assays against Gram-positive bacteria (e.g., S. aureus), with structure-activity relationships linked to electronic effects of substituents .
Methodological Notes
- Titration Optimization : Use 4:3 isopropyl alcohol:acetone for minimal confidence intervals in mass fraction determination .
- Spectral Validation : Compare NMR coupling constants (J = 12.1–12.2 Hz) to confirm Z-configuration .
- Pharmacological Screening : Prioritize derivatives with electron-withdrawing groups (e.g., -CN) for enhanced bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
